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Compound of Interest

Methyl 3-(4-hydroxy-3-
Compound Name:
methoxyphenyl)propanoate

Cat. No.: B136783

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 3-(4-hydroxy-3-
methoxyphenyl)propanoate

Introduction

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known by synonyms such as
Methyl dihydroferulate or Methyl hydroferulate, is a derivative of the widely studied ferulic acid,
a phenolic compound abundant in the plant kingdom.[1] Ferulic acid and its derivatives are of
significant interest in the pharmaceutical, cosmetic, and food industries due to their potent
antioxidant and anti-inflammatory properties.[2] However, the practical application of ferulic
acid can be limited by factors like low solubility and stability.[3] Esterification to form
compounds like Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate can modify these
physicochemical properties, potentially improving bioavailability and formulation compatibility.

This technical guide provides a comprehensive overview of the core physicochemical
characteristics of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. Designed for
researchers, chemists, and drug development professionals, this document moves beyond a
simple data sheet, offering insights into the analytical methodologies required to characterize
and quantify this compound, thereby ensuring scientific integrity and reproducibility in research
and development settings.

Core Molecular and Physical Properties
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The fundamental identity and physical nature of a compound are the bedrock of all subsequent
analysis. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is structurally characterized by
a guaiacol (2-methoxyphenol) ring connected to a methyl propanoate tail. This structure
dictates its interactions and bulk properties.

Diagram 1: Chemical Structure of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Caption: Chemical structure of the target molecule.
A summary of the key identifiers and physicochemical properties is presented in Table 1.

Table 1. Core Physicochemical Properties

Property Value Source(s)

Methyl 3-(4-hydroxy-3-
IUPAC Name methoxyphenyl)propanoat [4]
e

Methyl dihydroferulate, Methyl
Synonyms [1][4]
hydroferulate

CAS Number 56024-44-3 [4]
Molecular Formula C11H1404 [4]
Molecular Weight 210.23 g/mol [5]
) Solid at room temperature
Physical State _ [3][6]
(predicted)

| Boiling Point | 146 °C (at 3 mmHg) |[5][7][8] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and structural
confirmation of the molecule. The expected spectral data are derived from the functional
groups present: a phenolic hydroxyl, a methoxy group, an aromatic ring, an aliphatic chain, and
a methyl ester.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
e 'H NMR (Proton NMR): The proton spectrum is anticipated to be highly characteristic.

o Aromatic Protons (o = 6.5-6.9 ppm): Three protons on the aromatic ring will appear in this
region. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets)
will be dictated by their ortho, meta, and para relationships to the hydroxyl, methoxy, and
propyl substituents.

o Phenolic Proton (& = 5.0-6.0 ppm): A broad singlet corresponding to the hydroxyl (-OH)
proton, which is exchangeable with D20.

o Methoxy Protons (0 = 3.8 ppm): A sharp singlet integrating to three protons, characteristic
of the -OCHs group.[9]

o Ester Methyl Protons (& = 3.6 ppm): A sharp singlet integrating to three protons from the
ester's -COOCHs group.

o Aliphatic Protons (0 = 2.5-2.9 ppm): Two methylene groups (-CHz-CH2-) will appear as two
distinct triplets, each integrating to two protons, due to coupling with each other.

e 13C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the
carbon backbone.[10]

o Carbonyl Carbon (& = 173 ppm): The ester carbonyl carbon is the most deshielded,
appearing significantly downfield.

o Aromatic Carbons (6 = 110-148 ppm): Six distinct signals are expected for the six aromatic
carbons. Carbons attached to oxygen (C-OH and C-OCHs) will be the most downfield in
this region (=145-148 ppm), while the others will appear between 110-135 ppm.

o Methoxy Carbon (& = 56 ppm): The carbon of the -OCHs group.[9]

o Ester Methyl Carbon (& = 52 ppm): The carbon of the -COOCHs group.
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o Aliphatic Carbons (d = 30-36 ppm): Two signals corresponding to the two methylene
carbons in the propanoate chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational
frequencies.[11]

e O-H Stretch (= 3200-3500 cm™1): A strong, broad absorption band characteristic of the
phenolic hydroxyl group.

e C-H Stretches (= 2850-3100 cm~1): Aromatic C-H stretches appear just above 3000 cm~1,
while aliphatic C-H stretches appear just below 3000 cm~1,[11]

e C=0 Stretch (= 1735 cm™1): A very strong, sharp absorption characteristic of the ester
carbonyl group. This is often the most prominent peak in the spectrum.[12]

e C=C Stretches (= 1500-1600 cm~1): Several medium-to-strong absorptions from the aromatic
ring vibrations.

e C-O Stretches (= 1030-1250 cm~1): Strong absorptions corresponding to the C-O bonds of
the ester and the methoxy ether group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a
molecular fingerprint. Using Electron lonization (El), the following key fragments would be
expected:

e Molecular lon (M*e) (m/z = 210): The peak corresponding to the intact molecule with one
electron removed.

e Base Peak (m/z = 107 or 137): Alpha cleavage next to the aromatic ring could lead to a
stable benzylic cation. However, a more likely fragmentation is the McLafferty
rearrangement, which is common for esters.[13]

e Key Fragments:
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o m/z = 179: Loss of the methoxy radical from the ester (¢*OCHs, 31 Da).

o m/z = 151: Loss of the entire methyl propanoate side chain portion (*CH2CH2COOCHSs, 59
Da).

o m/z = 74: A fragment corresponding to the McLafferty rearrangement product,
[CH2=C(OH)OCHs3]"e.

Analytical Methodologies: Quantification by HPLC

For quantitative analysis in research, quality control, and formulation development, a robust
and validated High-Performance Liquid Chromatography (HPLC) method is indispensable.
While a specific monograph for this exact molecule may not be universally established, a
reliable method can be developed based on protocols for structurally similar phenolic
compounds.[14][15][16]

Representative HPLC Protocol

This protocol is a self-validating system designed for the accurate quantification of Methyl 3-(4-
hydroxy-3-methoxyphenyl)propanoate.

Step 1: System and Materials

» HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat,
and a Photodiode Array (PDA) or UV-Vis detector.

e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 pum particle size).[14]
o Mobile Phase A: 0.1% Acetic Acid or Phosphoric Acid in HPLC-grade water.
o Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

o Standard: A certified reference standard of Methyl 3-(4-hydroxy-3-
methoxyphenyl)propanoate.

o Sample Diluent: Mobile phase mixture (e.g., 50:50 Water:Acetonitrile).

Step 2: Chromatographic Conditions
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» Elution: Isocratic or gradient. A typical starting point is an isocratic elution with a 40-60%

mixture of Mobile Phase B.

e Flow Rate: 1.0 mL/min.[15]

e Column Temperature: 30 °C.

o Detection Wavelength: Approximately 280 nm, which is a common wavelength for phenolic

compounds.[17]

e Injection Volume: 10 pL.

Step 3: Protocol Workflow

Diagram 2: HPLC Quantification Workflow
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Caption: A typical workflow for HPLC-based quantification.
Step 4: System Suitability and Validation (Trustworthiness)

o Causality: Before analyzing samples, the system's performance must be verified. This
ensures that any observed results are due to the sample and not chromatographic variability.

e Procedure:
o Make five replicate injections of a single standard solution (e.g., 10 ug/mL).

o Calculate the Relative Standard Deviation (RSD) for peak area and retention time. The
acceptance criterion is typically RSD < 2.0%.

o Evaluate theoretical plates (N > 2000) and tailing factor (T < 2.0).

» Validation: The method should be validated according to ICH guidelines, assessing linearity,
accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]

Stability Profile and Assessment

Understanding a compound's stability is critical for determining its shelf-life, storage conditions,
and formulation strategy. A forced degradation study is the authoritative method for establishing
the intrinsic stability profile.[18]

Recommended Stability Assessment Protocol

This protocol outlines a systematic approach to evaluating stability under various stress
conditions, as recommended by regulatory bodies like the EMA.[18][19]

« Objective: To identify potential degradation products and establish the degradation pathways
of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.

o Methodology: Expose solutions of the compound (e.g., in the HPLC sample diluent) to the
stress conditions below. Analyze samples by the validated HPLC method at predetermined
time points (e.g., 0, 2, 4, 8, 24 hours) and monitor for the appearance of new peaks and the
loss of the main peak.
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Stress Conditions:

e Acid Hydrolysis: 0.1 M HCI at 60 °C.

o Base Hydrolysis: 0.1 M NaOH at room temperature (phenolic esters are often base-labile).
o Oxidative Degradation: 3% H202 at room temperature.

» Thermal Degradation: 60 °C (in parallel with a control sample at the recommended storage
temperature).

» Photostability: Expose the sample to light providing an overall illumination of not less than
1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt
hours/square meter (as per ICH Q1B guidelines).

Diagram 3: Forced Degradation Study Logic
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Caption: Decision workflow for a forced degradation study.
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Conclusion

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a compound of significant scientific
interest due to its relationship with ferulic acid. While its fundamental identifiers are well-
established, a comprehensive understanding for advanced applications requires rigorous
characterization. This guide provides the authoritative framework for such an analysis, detailing
not just the known properties but also the robust, self-validating experimental protocols
necessary to confirm its identity, purity, and stability. By employing the spectroscopic
interpretations, analytical workflows, and stability assessment strategies outlined herein,
researchers and developers can ensure the generation of high-quality, reproducible data,
accelerating the transition from laboratory research to practical application.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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